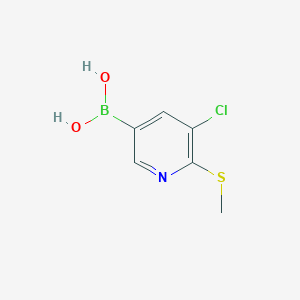

3-Chloro-2-methylthiopyridine-5-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

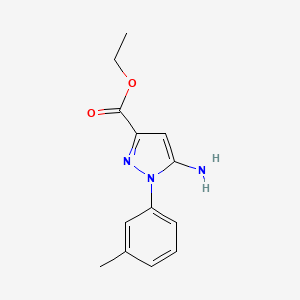

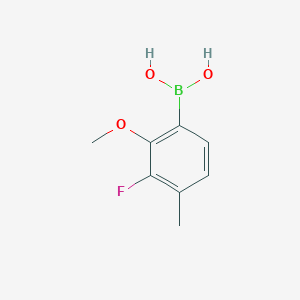

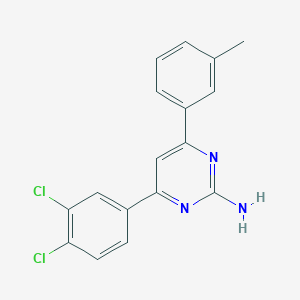

3-Chloro-2-methylthiopyridine-5-boronic acid is a chemical compound with the CAS Number: 1451392-62-3 . Its IUPAC name is (5-chloro-6-(methylthio)pyridin-3-yl)boronic acid . The molecular weight of this compound is 203.46 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Catalysis

Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing complex molecules. For instance, Suzuki-Miyaura reactions utilizing boronic acids enable the synthesis of diverse aryl- or heteroaryl-substituted compounds (Malik et al., 2020). Similarly, boronic acids catalyze enantioselective aza-Michael additions, illustrating their versatility as catalysts in synthesizing chiral molecules with high enantiomeric excess (Hashimoto et al., 2015).

Materials Science and Supramolecular Assembly

Boronic acid derivatives exhibit unique properties beneficial for materials science. Electron-deficient borinic acid polymers have been studied for their supramolecular assembly and catalytic capabilities, underscoring the potential of boronic acid-functionalized materials in developing advanced materials and catalysts (Baraniak et al., 2019).

Sensor Development

Boronic acids serve as functional groups in designing fluorescent chemosensors, demonstrating high sensitivity and selectivity towards various analytes, including sugars, ions, and biological substances. Their ability to form reversible covalent bonds with diols and Lewis bases facilitates the development of sensors for glucose monitoring and other applications (Huang et al., 2012).

Biomedical Applications

In the biomedical field, boronic acid polymers have shown promise in drug delivery systems, tissue engineering, and as therapeutic agents. Their unique chemical reactivity allows for the development of responsive materials that can interact with biological environments in a controlled manner, offering new strategies for treating diseases (Cambre & Sumerlin, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to construct carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The specific pathways affected would depend on the other reactants involved in the coupling reaction.

Pharmacokinetics

Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance . These properties could potentially influence the compound’s bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Additionally, boronic acids are generally stable, readily prepared, and environmentally benign , which could influence the compound’s action, efficacy, and stability under different environmental conditions.

Eigenschaften

IUPAC Name |

(5-chloro-6-methylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRNMOMPIKPTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)SC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)